Malonamoyl-CoA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Malonamoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of malonamic acid. It derives from a malonamic acid.

Scientific Research Applications

Metabolic Engineering

Malonamoyl-CoA serves as a crucial building block for synthesizing fatty acids, phenylpropanoids, flavonoids, and non-ribosomal polyketides. Recent advances in metabolic engineering have focused on optimizing this compound levels to enhance the production of these compounds in microbial hosts.

Engineering Strategies

- Genetically-Encoded Sensors : The development of genetically-encoded this compound sensors allows for real-time monitoring and regulation of metabolic pathways. These sensors help dynamically adjust the metabolic flux towards desired products, improving the efficiency of microbial cell factories .

- Pathway Optimization : By introducing heterologous pathways and rerouting metabolic flux, researchers can increase this compound availability, leading to higher yields of target compounds .

| Engineering Strategy | Description | Outcome |

|---|---|---|

| Genetically-Encoded Sensors | Real-time monitoring of this compound levels | Enhanced pathway efficiency |

| Pathway Optimization | Introduction of new metabolic pathways | Increased yield of fatty acids and polyketides |

Cardiovascular Research

This compound plays a critical role in cardiac metabolism and has been studied for its protective effects against heart diseases.

Cytoprotective Mechanism

Research indicates that this compound accumulation can act as a compensatory mechanism in cardiomyocytes, particularly under stress conditions such as those induced by 7-ketocholesterol. The inhibition of carnitine palmitoyltransferase-1 (CPT-1) by this compound reduces fatty acid oxidation, thereby shifting energy production towards glucose oxidation, which is beneficial during ischemic conditions .

Case Study: Ischemia/Reperfusion Injury

In isolated rat hearts subjected to ischemia/reperfusion injury, inhibition of malonyl-CoA decarboxylase resulted in increased this compound levels, which improved cardiac function by enhancing glucose oxidation during reperfusion .

Cancer Research

This compound's role in cancer metabolism is emerging as an important area of study. It has been shown to interact with mTORC1 signaling pathways, which are crucial for cell growth and proliferation.

mTORC1 Regulation

This compound acts as an ATP-competitive inhibitor of mTORC1, linking fatty acid synthesis to cellular biosynthetic output. Elevated levels of this compound inhibit mTORC1 activity, which could be leveraged in cancer therapies to suppress tumor growth .

| Cancer Type | Mechanism | Potential Application |

|---|---|---|

| Breast Cancer | Inhibition of mTORC1 by this compound | Targeted therapy to slow tumor growth |

| Lung Cancer | Regulation of fatty acid synthesis | Metabolic intervention strategies |

Analytical Techniques

The determination of this compound levels is crucial for understanding its biological roles. Recent advancements have led to the development of sensitive analytical methods for quantifying this compound in various biological samples.

Analytical Methods

Chemical Reactions Analysis

Formation of Malonyl-CoA

Malonyl-CoA is synthesized via carboxylation of acetyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC) . This ATP-dependent reaction represents the committed step in fatty acid biosynthesis :

Reaction:

Acetyl CoA+HCO3−+ATPACCMalonyl CoA+ADP+Pi

Key Features:

-

Regulation : ACC activity is inhibited by phosphorylation via AMP-activated protein kinase (AMPK) under low-energy conditions .

-

Structural Basis : ACC requires biotin as a cofactor, with malonyl-CoA formation occurring in two steps: (1) carboxylation of biotin and (2) transfer of the carboxyl group to acetyl-CoA .

Enzyme Kinetics (Source ):

| Parameter | Value for MCR-C Fragment |

|---|---|

| Km (malonyl-CoA) | 0.067 mM |

| Vmax | 21.4 µmol/min/mg |

| Temperature Optimum | 57°C |

Reduction to 3-Hydroxypropionate (3-HP)

Malonyl-CoA reductase (MCR) catalyzes a two-step reduction of malonyl-CoA to 3-HP via the intermediate malonate semialdehyde (MSA) :

Step 1 :

Malonyl CoA+NADPH→MSA+CoA+NADP+

Step 2 :

MSA+NADPH→3 HP+NADP+

Structural Insights (Source ):

-

Catalytic Domains : MCR’s SDR1 and SDR3 domains form a proton-relay network involving Tyr743-Arg746 (SDR3) and Thr165-Tyr178-Lys182 (SDR1) .

-

Binding Free Energy : Malonyl-CoA binds to MCR with a free energy of −77.76 kcal/mol (Table 4 in ).

Inhibition of Fatty Acid Oxidation

Malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1) , blocking mitochondrial fatty acid uptake :

Mechanism :

-

Malonyl-CoA binds CPT1 with an IC₅₀ of 0.03 µM in muscle isoforms .

-

Elevated malonyl-CoA during hyperglycemia reduces fatty acid oxidation by 40–60% in human skeletal muscle .

Alternative Biosynthetic Pathways

Recent studies identify mitochondrial malonyl-CoA synthetase (ACSF3) as an alternative route using malonate :

Reaction:

Malonate+CoA+ATPACSF3Malonyl CoA+AMP+PPi

Metabolic Flux Analysis (Source ):

-

ACSF3 knockout cells show 92% reduction in α-methylbutyryl-CoA and 21-fold increase in malonyl-CoA .

-

Malonyl-CoA derived from ACSF3 is decarboxylated to acetyl-CoA via malonyl-CoA decarboxylase .

Research Gaps and Limitations

No peer-reviewed data exist for malonamoyl-CoA , suggesting either a nomenclature error or that the compound is hypothetical/not yet characterized. Future studies should clarify this distinction and explore potential biochemical roles of this compound derivatives.

Properties

Molecular Formula |

C24H39N8O18P3S |

|---|---|

Molecular Weight |

852.6 g/mol |

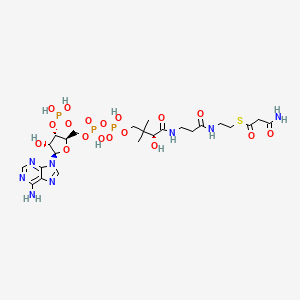

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-amino-3-oxopropanethioate |

InChI |

InChI=1S/C24H39N8O18P3S/c1-24(2,19(37)22(38)28-4-3-14(34)27-5-6-54-15(35)7-13(25)33)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)32-11-31-16-20(26)29-10-30-21(16)32/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H2,25,33)(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t12-,17-,18-,19+,23-/m1/s1 |

InChI Key |

KRWKKOAUSKOTIG-DVVLENMVSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)N)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)N)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.